B1578751 Beta-Amyloid (22-40)

Beta-Amyloid (22-40)

Cat. No.: B1578751
M. Wt: 1815.1
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (22-40) is a useful research compound. Molecular weight is 1815.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (22-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (22-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Development

Plasma Aβ42/Aβ40 Ratio
The ratio of plasma Aβ42 to Aβ40 has emerged as a significant biomarker for predicting amyloid PET status in individuals at risk for AD. Studies have demonstrated that lower plasma Aβ42/Aβ40 ratios correlate with higher amyloid burden as measured by PET imaging. For instance, a study found that the plasma Aβ42/Aβ40 ratio was significantly reduced in amyloid-PET-positive participants, indicating its potential utility in screening for AD risk .

Performance Across Assays
Recent investigations have compared various assays measuring plasma Aβ42/Aβ40, revealing that mass spectrometry-based methods provide superior accuracy in detecting brain Aβ pathology compared to traditional immunoassays . This suggests that the choice of assay can significantly influence diagnostic outcomes.

Assay Type AUC Performance Comments
Mass SpectrometryHigh (0.87 - 0.91)Better discriminative accuracy for AD
ImmunoassaysModerate (0.69 - 0.84)Less reliable for early detection

Therapeutic Targeting

Understanding Amyloid Pathogenesis
Aβ peptides, especially Aβ(22-40), are implicated in the pathogenesis of AD. Research indicates that while Aβ42 is primarily responsible for amyloid plaque formation, Aβ40 plays a role in modulating the aggregation process and may influence the toxicity associated with amyloid accumulation .

Therapeutic Interventions
The focus on targeting Aβ has led to numerous clinical trials aimed at reducing amyloid burden in patients with mild cognitive impairment or early-stage AD. For example, therapies aimed at decreasing Aβ levels or preventing its aggregation have shown promise in preclinical models . However, the efficacy of such treatments has been variable, prompting ongoing investigations into the mechanisms of action and optimal patient selection .

Case Studies and Clinical Implications

Several studies have illustrated the clinical relevance of Aβ(22-40) in understanding disease progression and treatment responses:

  • Case Study: Plasma Biomarkers and Cognitive Decline
    In a cohort study involving participants with varying degrees of cognitive impairment, researchers found that lower plasma Aβ42/Aβ40 ratios were predictive of faster cognitive decline over time . This highlights the potential for using these biomarkers not only for diagnosis but also for monitoring disease progression.
  • Longitudinal Studies on Biomarker Reliability
    The Australian Imaging, Biomarkers and Lifestyle (AIBL) study provided Class II evidence supporting the use of plasma Aβ ratios as reliable indicators of amyloid burden over multiple time points . This longitudinal data reinforces the importance of monitoring these biomarkers in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers determine the structure-function relationship of Beta-Amyloid (22-40) in aggregation studies?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structural changes (e.g., β-sheet formation) during aggregation. Combine with transmission electron microscopy (TEM) to correlate structural transitions with fibril morphology. Thioflavin T (ThT) fluorescence assays can quantify aggregation kinetics . For reproducibility, standardize peptide solubilization protocols (e.g., hexafluoroisopropanol treatment) to minimize batch variability .

Q. What experimental models are suitable for studying Beta-Amyloid (22-40)-induced neurotoxicity?

  • Methodological Answer : Primary hippocampal neuronal cultures or SH-SY5Y cell lines are common in vitro models. Assess toxicity via MTT assays for mitochondrial activity and lactate dehydrogenase (LDH) release for membrane integrity. Include positive controls (e.g., full-length Aβ42) and negative controls (scrambled peptide) to validate specificity . For in vivo relevance, consider intracerebral injection in transgenic mice expressing human APP mutations, followed by behavioral and histopathological analyses .

Q. How should researchers design assays to compare Beta-Amyloid (22-40) aggregation kinetics across variants?

  • Methodological Answer : Employ a multi-technique approach:

  • Kinetic readouts : ThT fluorescence for real-time fibrillization.
  • Structural resolution : Atomic force microscopy (AFM) for intermediate oligomer visualization.
  • Statistical rigor : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate lag time, elongation rate, and plateau values. Triplicate experiments with blinded analysis reduce bias .

Advanced Research Questions

Q. How can contradictory findings in Beta-Amyloid (22-40) aggregation studies be resolved?

  • Methodological Answer : Contradictions often arise from peptide preparation (e.g., storage conditions, endotoxin levels) or assay conditions (pH, ionic strength). Address this by:

  • Standardization : Adopt the ALFA (Amyloid Light-chain Fibril Assembly) guidelines for reporting experimental parameters .
  • Meta-analysis : Pool data from multiple labs using platforms like AmyloidOS to identify confounding variables .
  • Orthogonal validation : Confirm aggregation phenotypes via sedimentation assays and Fourier-transform infrared spectroscopy (FTIR) .

Q. What strategies can modulate Beta-Amyloid (22-40) aggregation without disrupting native peptide function?

  • Methodological Answer : Test small-molecule inhibitors (e.g., polyphenols) or peptide-based modulators (e.g., LPYFD-NH2) that target hydrophobic residues (22-28). Use surface plasmon resonance (SPR) to quantify binding affinity and molecular dynamics (MD) simulations to predict interference with β-sheet stacking . Validate efficacy in dual-reporter cell lines expressing Aβ-sensitive luciferase .

Q. How do computational methods enhance understanding of Beta-Amyloid (22-40) interactions with lipid membranes?

  • Methodological Answer : Apply coarse-grained MD simulations (e.g., MARTINI force field) to model peptide insertion into lipid bilayers. Correlate with experimental data from neutron reflectometry and Langmuir trough measurements of membrane disruption . Use clustering algorithms (e.g., k-means) to identify dominant interaction modes .

Q. Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing Beta-Amyloid (22-40) dose-response data in neurotoxicity assays?

  • Methodological Answer : Use a mixed-effects model to account for inter-experimental variability. Apply the Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal dose-response curves. Report effect sizes (e.g., Cohen’s d) rather than p-values alone . For transparency, share raw data and analysis scripts via repositories like Zenodo .

Q. How can researchers reconcile discrepancies between in vitro and in vivo Beta-Amyloid (22-40) aggregation phenotypes?

  • Methodological Answer : Perform parallel studies using identical peptide batches in both systems. Use isotopic labeling (e.g., SILK technique) to track Aβ turnover rates in vivo and compare with in vitro half-lives . Apply systems biology approaches (e.g., pathway enrichment analysis) to identify microenvironmental factors (e.g., chaperones, pH) driving divergence .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical rigor in studies involving Beta-Amyloid (22-40) animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Include sample size justification via power analysis and predefined exclusion criteria. For transgenic models, verify genetic background uniformity using SNP genotyping .

Q. How can researchers improve reproducibility when sharing Beta-Amyloid (22-40) datasets?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Detail peptide source, purity (HPLC/MS), and storage conditions.
  • Code : Provide containerized workflows (e.g., Docker) for data processing.
  • Peer review : Use platforms like Protocols.io for pre-publication method validation .

Properties

Molecular Weight

1815.1

sequence

EDVGSNKGAIIGLMVGGVV

Origin of Product

United States

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